molecular formula C11H9BrN2O2 B1380338 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1439900-42-1

1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1380338
M. Wt: 281.1 g/mol
InChI Key: AXNHMCUTAMWHPV-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, which is a heterocyclic compound. The bromobenzyl group is attached at the 1-position of the imidazole ring, and a carboxylic acid group is attached at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of an imidazole ring with a bromobenzyl group attached at one position and a carboxylic acid group at another. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom on the benzyl group and the electron-donating carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in acidic properties .

Scientific Research Applications

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

    • Application Summary: This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
    • Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC .
    • Results: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
  • 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

    • Application Summary: This compound has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain.
    • Methods of Application: The compound can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride.
    • Results: It increases heart rate, blood pressure, and body temperature, and can cause sweating and tremors. It also increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy levels.
  • Suzuki-Miyaura Coupling

    • Application Summary: The Suzuki-Miyaura coupling is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
    • Methods of Application: The reaction proceeds via three basic steps: oxidative addition, transmetallation, and reductive elimination .
    • Results: The Suzuki coupling is a pioneering reaction in cross coupling, and has been thoroughly studied since. It has a similar reaction scope and proceeds via a similar mechanistic cycle as the Stille coupling .
  • Synthesis of (E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

    • Application Summary: This compound is designed, synthesized, and evaluated for its biological activity. It’s a derivative of piperazine, which serves as useful intermediates in the synthesis of several novel organic compounds .
    • Methods of Application: The structure of the compound is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
    • Results: The biological activity in vitro and in vivo of the title compound is evaluated .
  • Conversion of 4-Bromobenzyl Bromide to 4-Bromobenzoic Acid

    • Application Summary: This application involves the conversion of 4-bromobenzyl bromide to 4-bromobenzoic acid using Oxone (potassium peroxymonosulfate). Oxone is a mild, inexpensive, easy to handle, and environmentally benign oxidation agent that has many applications in organic synthesis .
    • Methods of Application: The conversion process involves the oxidation of 4-bromobenzyl bromide using Oxone .
    • Results: The result of this process is the formation of 4-bromobenzoic acid .
  • Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

    • Application Summary: This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
    • Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC .
    • Results: The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNHMCUTAMWHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193067
Record name 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

CAS RN

1439900-42-1
Record name 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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